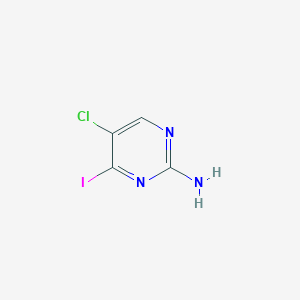

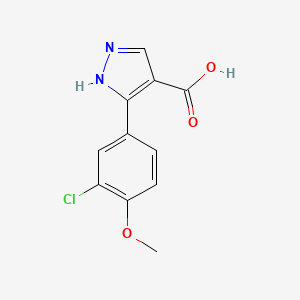

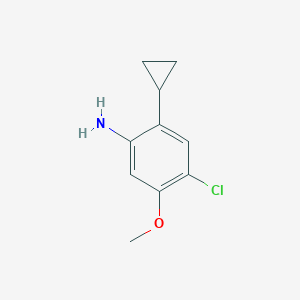

4-Chloro-2-cyclopropyl-5-methoxyaniline

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from simple raw materials. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitrification, and chlorination steps starting from 4-methoxyaniline, with the final product confirmed by 1H NMR and MS, and a high yield of 85% . This suggests that a similar approach could potentially be applied to synthesize 4-Chloro-2-cyclopropyl-5-methoxyaniline, with appropriate modifications to introduce the cyclopropyl group.

Molecular Structure Analysis

The molecular structure of a related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was investigated using both experimental techniques (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques . The study found good agreement between theoretical and experimental geometrical parameters, suggesting that similar methods could be used to analyze the molecular structure of 4-Chloro-2-cyclopropyl-5-methoxyaniline.

Chemical Reactions Analysis

The chemical reactivity of another related compound, 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, was explored through its reactions with various nucleophiles, leading to the formation of different nitrogen heterocyclic compounds . This indicates that the chloro and methoxy groups can participate in chemical reactions that allow for the construction of diverse heterocyclic structures, which could be relevant for the chemical reactions analysis of 4-Chloro-2-cyclopropyl-5-methoxyaniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-Chloro-2-cyclopropyl-5-methoxyaniline can be deduced from studies on related molecules. For example, the compound studied in paper exhibited significant changes in net atomic charge distribution and an increase in total dipole moment upon structural changes. Additionally, the study calculated properties such as polarizability and hyperpolarizability, which are important for understanding the non-linear optical (NLO) behavior of the compound. These findings suggest that 4-Chloro-2-cyclopropyl-5-methoxyaniline may also exhibit interesting electronic and NLO properties that could be further investigated using similar computational and experimental methods.

Scientific Research Applications

Synthesis and Material Chemistry

- 4-Chloro-2-cyclopropyl-5-methoxyaniline is involved in complex synthesis processes, such as the production of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, highlighting its role in multi-step organic syntheses (Lei Zhao et al., 2017).

Chemical Reactions and Mechanisms

- It has been used to study reactions with nitrous acid, demonstrating specific cleavage of the cyclopropyl group from the nitrogen atom in certain compounds (R. Loeppky & S. Elomari, 2000).

- Research on N-cyclopropyl-N-methylaniline, a related compound, helps understand the stereoelectronic effects in single electron transfer processes, relevant to the behavior of 4-Chloro-2-cyclopropyl-5-methoxyaniline in similar contexts (M. Grimm et al., 2020).

Crystallography and Structural Analysis

- The compound's derivatives have been explored for their crystal structures, such as in the synthesis and crystallographic study of related triazoles (N. Pokhodylo et al., 2020).

Material Science and Engineering

- It is also relevant in material science, as shown by studies involving derivatives of 4-Chloro-2-cyclopropyl-5-methoxyaniline in the preparation of certain polyurethane-based nanocomposites for corrosion protection (Ayesha Kausar, 2018).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical attention should be sought .

properties

IUPAC Name |

4-chloro-2-cyclopropyl-5-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-13-10-5-9(12)7(4-8(10)11)6-2-3-6/h4-6H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGQODDLOUWOLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C2CC2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737875 | |

| Record name | 4-Chloro-2-cyclopropyl-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-cyclopropyl-5-methoxyaniline | |

CAS RN |

1383852-06-9 | |

| Record name | 4-Chloro-2-cyclopropyl-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(((2-aminoethyl)thio)methyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3032209.png)

![3-(5,7-Dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3032210.png)

![[(4Ar,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B3032212.png)

![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B3032221.png)